7-(benzyloxy)-4-butyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-butyl-7-phenylmethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-2-3-9-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXURESNYQHYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-butyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-butyl-2H-chromen-2-one.
Benzyloxy Substitution: The hydroxyl group at the 7th position is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-4-butyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for electrophilic substitution.
Major Products:
Oxidation Products: Quinones and hydroxy derivatives.
Reduction Products: Dihydrochromenones.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
7-(Benzyloxy)-4-butyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-butyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Pathways: By inhibiting MAO-B, the compound increases the levels of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
<sup>a</sup> LogP values estimated using fragment-based methods.
Key Observations :
- Lipophilicity: The butyl group in the target compound contributes to higher LogP (~3.5) compared to NW-1772 (~2.8), which has a polar methylamino group.
- Biological Activity: NW-1772’s MAO-B inhibitory activity (IC50 = 1.2 nM) highlights the importance of substituent polarity at position 3. The butyl group’s hydrophobicity may favor interactions with nonpolar enzyme pockets but requires empirical validation .
- Synthetic Accessibility : Halogenated derivatives (e.g., 7-(4-chlorobutoxy)) require harsh conditions (e.g., NaI reflux ), whereas benzyloxy groups are typically introduced via alkylation under milder conditions .
Crystallographic and Conformational Analysis
- Crystal Packing : The bis-benzyloxy derivative (5,7-OBz) forms planar structures with intermolecular C–H···O interactions (mean C–C bond length = 1.47 Å ). In contrast, the butyl group’s flexibility in the target compound may disrupt crystallinity, favoring amorphous solid states.
- Dihedral Angles : For 7-allyloxy-2H-chromen-2-one, the allyloxy chain adopts a dihedral angle of 85° relative to the coumarin plane . The benzyloxy group in the target compound likely exhibits similar torsional flexibility, whereas the butyl chain may adopt gauche conformers to minimize steric clash.
Q & A
Q. What are the common synthetic routes for preparing 7-(benzyloxy)-4-butyl-2H-chromen-2-one?
The synthesis typically involves multi-step reactions starting from phenol derivatives and β-keto esters. A standard route includes:
- Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxycoumarin) with a β-keto ester under acidic conditions to form the chromen-2-one core.
- Functionalization : Alkylation at the 7-position using benzyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group.
- Butyl Group Introduction : Alkylation or nucleophilic substitution at the 4-position to attach the butyl chain, often via Grignard or Friedel-Crafts reactions . Purity is ensured through column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and coupling patterns. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm, while the butyl chain appears as multiplet signals in δ 0.8–1.6 ppm .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the coumarin core and benzyl group can be analyzed to assess planarity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 338.1 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound during synthesis?
Optimization involves:
- Reagent Selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) during condensation to minimize side-product formation.
- Purification : Gradient elution in column chromatography (e.g., 10:1 to 3:1 petroleum ether/ethyl acetate) to separate closely eluting impurities .
- Analytical Validation : Regular TLC monitoring and HPLC purity checks (>98%) to ensure batch consistency .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Comparing analogs (e.g., varying substituents at the 4-butyl or 7-benzyloxy positions) to isolate key functional groups. For example, replacing the benzyloxy group with a chlorobenzyl moiety may enhance MAO-B inhibition .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like MAO-B or cytochrome P450 enzymes, validating hypotheses from conflicting data .
Q. What methodologies are used to study the interaction of this compound with biological targets?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified proteins (e.g., MAO-B) with precision (KD values in nM range) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Fluorescence Quenching Assays : Tracks conformational changes in enzymes (e.g., cytochrome P450) upon compound binding using fluorogenic substrates .
Comparative and Mechanistic Questions
Q. How does the substitution pattern of this compound influence its biological activity compared to analogs?
Substitution impacts activity as follows:
- 4-Position : Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity, improving blood-brain barrier penetration for neuroactive compounds .
- 7-Position : Electron-withdrawing groups (e.g., chloro in 7-[(4-chlorobenzyl)oxy] analogs) increase MAO-B inhibition potency by 3-fold compared to unsubstituted benzyloxy groups .
- Chromenone Core : Planarity (confirmed via X-ray) is critical for π-π stacking with aromatic residues in enzyme active sites .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
Key methodologies include:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis of parent compound depletion .
- In Vivo Studies :
- Pharmacokinetic Profiling : Single-dose administration in rodent models, with plasma concentration measured via LC-MS at intervals (0–24 hrs) .
- Tissue Distribution : Radiolabeled compound tracking (e.g., C) to assess brain penetration and organ-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
